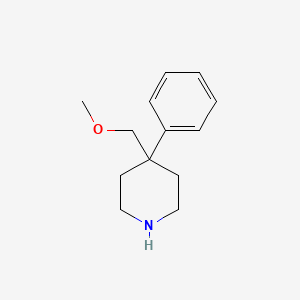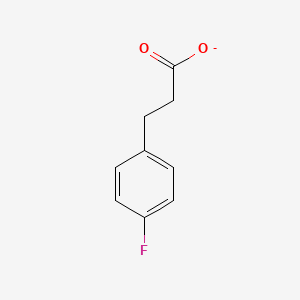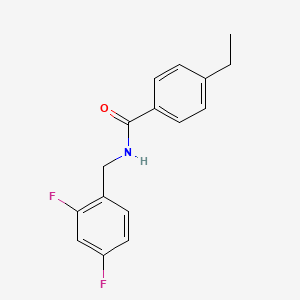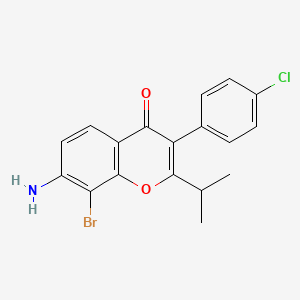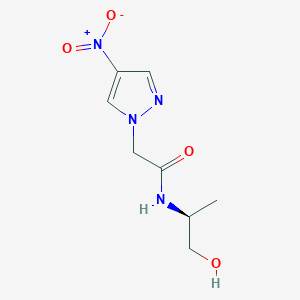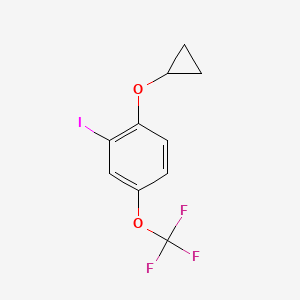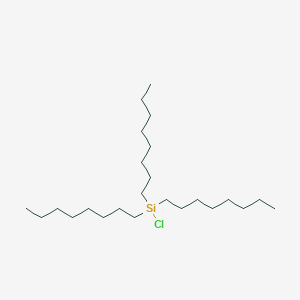
A7 Nicotinic receptor agonist-1
Overview
Description
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] is a complex organic compound that features a unique spirocyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] typically involves enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.2.2]octane: Known for its use in medicinal chemistry and drug discovery.
2-azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane]: Used in various chemical syntheses.
Uniqueness
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] is unique due to its spirocyclic structure, which imparts specific stereochemical properties and biological activities. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-amine |
InChI |
InChI=1S/C13H17N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8,14H2/t13-/m0/s1 |
InChI Key |
SWFYVZKNABTMPR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

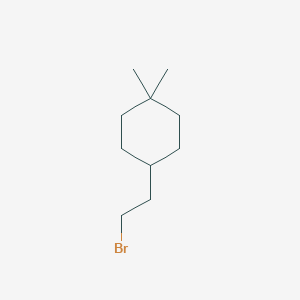
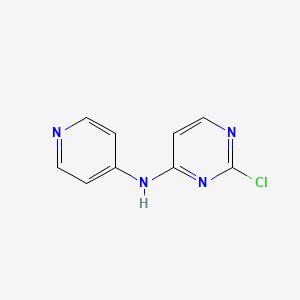
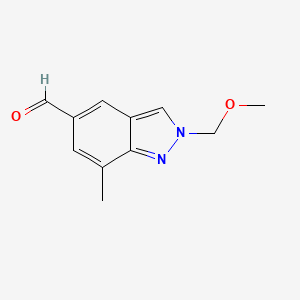
![1-[3-(Morpholin-4-yl)butyl]-1H-indazol-3-amine](/img/structure/B8346922.png)
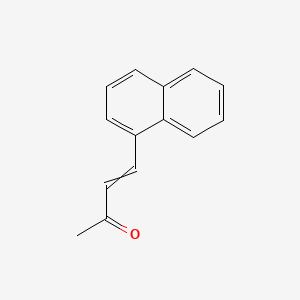
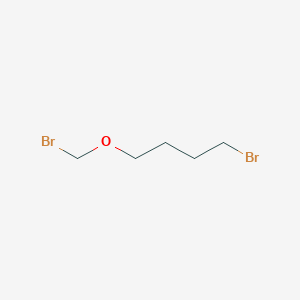
![Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate](/img/structure/B8346946.png)
